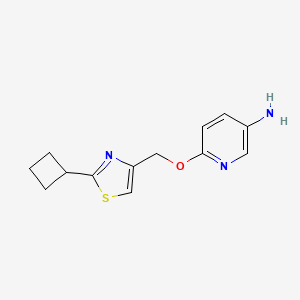
6-((2-Cyclobutylthiazol-4-yl)methoxy)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((2-Cyclobutylthiazol-4-yl)methoxy)pyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with a thiazole moiety and a cyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Cyclobutylthiazol-4-yl)methoxy)pyridin-3-amine typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a thiourea derivative with a halogenated pyridine under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 80-120°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-((2-Cyclobutylthiazol-4-yl)methoxy)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-((2-Cyclobutylthiazol-4-yl)methoxy)pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of 6-((2-Cyclobutylthiazol-4-yl)methoxy)pyridin-3-amine involves its interaction with specific molecular targets. The thiazole moiety can interact with enzyme active sites or receptor binding pockets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways by binding to nucleic acids or proteins, thereby affecting gene expression or protein function .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar thiazole-pyridine structure but differ in the position of the thiazole ring fusion.
Pyrazinamide Derivatives: These compounds have a pyridine ring substituted with various functional groups, similar to 6-((2-Cyclobutylthiazol-4-yl)methoxy)pyridin-3-amine
Uniqueness
This compound is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H15N3OS |
|---|---|
Molecular Weight |
261.34 g/mol |
IUPAC Name |
6-[(2-cyclobutyl-1,3-thiazol-4-yl)methoxy]pyridin-3-amine |
InChI |
InChI=1S/C13H15N3OS/c14-10-4-5-12(15-6-10)17-7-11-8-18-13(16-11)9-2-1-3-9/h4-6,8-9H,1-3,7,14H2 |
InChI Key |
VEJMHMHLZSINNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC(=CS2)COC3=NC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



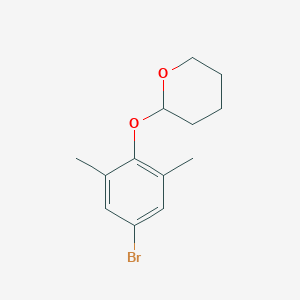
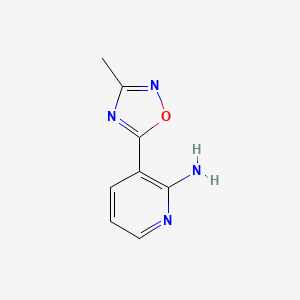

![8,8-Dimethoxy-6-thia-3-azabicyclo[3.2.1]octane](/img/structure/B11787536.png)
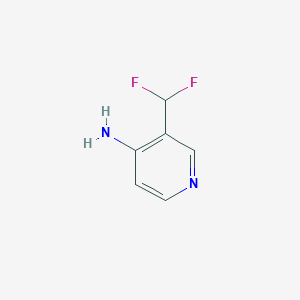
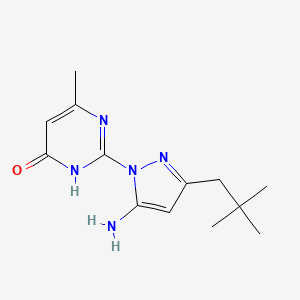
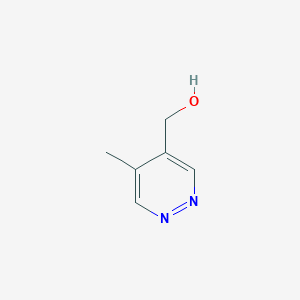
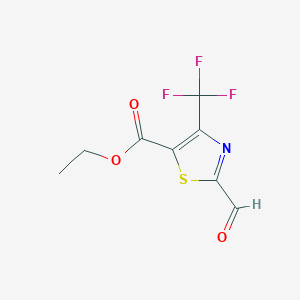
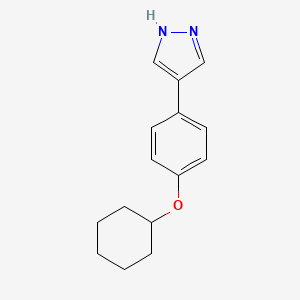
![(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxy)cyclopropyl)methanol](/img/structure/B11787587.png)

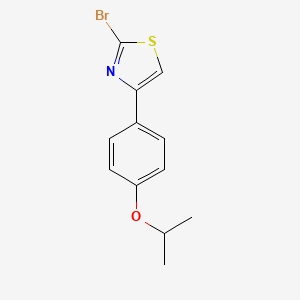
![7-(Piperazin-1-yl)-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11787600.png)
